molecular formula C13H17ClN4O2 B7116686 N'-(6-chloropyridazin-3-yl)-7-oxaspiro[3.5]nonane-2-carbohydrazide

N'-(6-chloropyridazin-3-yl)-7-oxaspiro[3.5]nonane-2-carbohydrazide

Cat. No.: B7116686
M. Wt: 296.75 g/mol
InChI Key: FIJSSPYVYACQBU-UHFFFAOYSA-N
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Description

N’-(6-chloropyridazin-3-yl)-7-oxaspiro[35]nonane-2-carbohydrazide is a complex organic compound featuring a spirocyclic structure

Properties

IUPAC Name

N'-(6-chloropyridazin-3-yl)-7-oxaspiro[3.5]nonane-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN4O2/c14-10-1-2-11(16-15-10)17-18-12(19)9-7-13(8-9)3-5-20-6-4-13/h1-2,9H,3-8H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJSSPYVYACQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(C2)C(=O)NNC3=NN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloropyridazin-3-yl)-7-oxaspiro[3.5]nonane-2-carbohydrazide typically involves multiple steps, starting with the preparation of the spirocyclic core. One common method involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using Oxone® in formic acid . The chloropyridazine moiety is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of more efficient catalysts for the nucleophilic substitution reactions.

Chemical Reactions Analysis

Types of Reactions

N’-(6-chloropyridazin-3-yl)-7-oxaspiro[3.5]nonane-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The spirocyclic core can be oxidized under specific conditions to form more complex structures.

    Reduction: The chloropyridazine moiety can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Oxone®, reducing agents such as sodium borohydride, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like formic acid or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ring-fused benzimidazoles, while reduction can yield various pyridazine derivatives .

Scientific Research Applications

N’-(6-chloropyridazin-3-yl)-7-oxaspiro[3.5]nonane-2-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Its robust chemical properties make it suitable for use in the development of new materials with specific desired properties.

Mechanism of Action

The mechanism by which N’-(6-chloropyridazin-3-yl)-7-oxaspiro[3.5]nonane-2-carbohydrazide exerts its effects involves its interaction with specific molecular targets. For instance, it can bind to the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site, which is over-expressed in certain cancer cell lines. This binding facilitates the reduction of benzimidazolequinone substrates, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(6-chloropyridazin-3-yl)-7-oxaspiro[3.5]nonane-2-carbohydrazide is unique due to its combination of a spirocyclic core and a chloropyridazine moiety. This structure provides a balance of stability and reactivity, making it particularly valuable in medicinal chemistry for the development of new therapeutic agents.

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